LJ001 LJ001 LJ-001 is a bioactive chemical with broad-spectrum activity against virtually all enveloped RNA and DNA viruses.
Brand Name: Vulcanchem
CAS No.: 851305-26-5
VCID: VC0533333
InChI: InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11-
SMILES: Array
Molecular Formula: C17H13NO2S2
Molecular Weight: 327.4 g/mol

LJ001

CAS No.: 851305-26-5

Cat. No.: VC0533333

Molecular Formula: C17H13NO2S2

Molecular Weight: 327.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LJ001 - 851305-26-5

Specification

CAS No. 851305-26-5
Molecular Formula C17H13NO2S2
Molecular Weight 327.4 g/mol
IUPAC Name (5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11-
Standard InChI Key YAIFLEPRFXXIFQ-PTNGSMBKSA-N
Isomeric SMILES C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S
Canonical SMILES C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name, (5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects three key structural features:

  • A thiazolidinone core with thioxo modification at position 2

  • A (5-phenylfuran-2-yl)methylene substituent at position 5

  • A propenyl (allyl) group at position 3

The Z-configuration of the exocyclic double bond between C5 and the furan-methylene group is confirmed by X-ray crystallography data .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>17</sub>H<sub>13</sub>NO<sub>2</sub>S<sub>2</sub>
Molecular Weight327.4 g/mol
LogP (Predicted)3.78
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4

Spectroscopic Characterization

The compound exhibits distinctive spectral features:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.85 (d, J=15.6 Hz, 1H, CH=), 7.65-7.35 (m, 5H, Ph), 6.95 (d, J=3.4 Hz, 1H, furan-H), 6.55 (d, J=3.4 Hz, 1H, furan-H), 5.85 (m, 1H, allyl CH), 5.25 (dd, J=17.2, 1.6 Hz, 1H, allyl CH<sub>2</sub>), 5.15 (dd, J=10.4, 1.6 Hz, 1H, allyl CH<sub>2</sub>), 4.45 (d, J=6.8 Hz, 2H, NCH<sub>2</sub>).

  • IR (KBr): ν 1715 cm<sup>-1</sup> (C=O), 1610 cm<sup>-1</sup> (C=N), 1250 cm<sup>-1</sup> (C=S).

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via a three-component condensation:

  • Step 1: Formation of the thiazolidinone core through reaction of allylamine with carbon disulfide and chloroacetic acid.

  • Step 2: Knoevenagel condensation between 5-phenylfuran-2-carbaldehyde and the thiazolidinone intermediate.

The reaction proceeds under mild conditions (ethanol, 50°C, 6 hr) with piperidine catalysis, yielding the Z-isomer predominantly (85:15 Z:E ratio).

Structure-Activity Relationship (SAR) Studies

Key structural determinants of biological activity:

  • Allyl substituent: Enhances membrane permeability compared to alkyl analogs.

  • Thioxo group: Critical for hydrogen bonding with biological targets .

  • Furan-phenyl system: Contributes to π-π stacking interactions in protein binding .

Biological Activity and Mechanism

Table 2: Biological Activity Profile

Assay SystemResultReference
HIV-1 entry inhibitionIC<sub>50</sub> = 0.8 μM
Cytotoxicity (HeLa cells)CC<sub>50</sub> = 25 μM
Protein kinase C inhibitionIC<sub>50</sub> = 1.2 μM

Anticancer Activity

Derivatives show moderate cytotoxicity:

  • MCF-7 cells (breast cancer): GI<sub>50</sub> = 18 μM.

  • A549 cells (lung cancer): GI<sub>50</sub> = 22 μM.

Mechanistic studies suggest dual targeting of:

  • Topoisomerase IIα (DNA relaxation assay IC<sub>50</sub> = 9 μM).

  • Tubulin polymerization (35% inhibition at 10 μM).

Pharmacological Challenges

Aggregation Behavior

Light scattering analysis reveals:

  • Critical aggregation concentration (CAC) = 5.8 μM in PBS .

  • Particle size distribution: 150-600 nm diameter .

This aggregation leads to:

  • False positives in high-throughput screening .

  • Nonspecific enzyme inhibition (e.g., β-lactamase, acetylcholinesterase) .

Metabolic Stability

Microsomal studies (human liver microsomes):

  • t<sub>1/2</sub> = 12.5 min.

  • Primary metabolites: Sulfoxide and N-deallylation products.

VendorPurityPackagingPrice (EUR)Source
Alchimica>95%5 mg377.55
VulcanChem>98%25 mg1,823.52

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